molecular formula C19H18N2O4 B4847319 3-[[4-(Cyclopropanecarbonylamino)benzoyl]amino]-4-methylbenzoic acid

3-[[4-(Cyclopropanecarbonylamino)benzoyl]amino]-4-methylbenzoic acid

Cat. No.: B4847319
M. Wt: 338.4 g/mol
InChI Key: BGDRVERHAIUVKZ-UHFFFAOYSA-N
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Description

3-[[4-(Cyclopropanecarbonylamino)benzoyl]amino]-4-methylbenzoic acid is an organic compound with a complex structure that includes a cyclopropane ring, benzoyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(Cyclopropanecarbonylamino)benzoyl]amino]-4-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the cyclopropanecarbonyl chloride: This can be achieved by reacting cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Acylation of 4-aminobenzoic acid: The cyclopropanecarbonyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as pyridine to form 4-(cyclopropanecarbonylamino)benzoic acid.

    Coupling with 4-methylbenzoic acid: The final step involves coupling 4-(cyclopropanecarbonylamino)benzoic acid with 4-methylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(Cyclopropanecarbonylamino)benzoyl]amino]-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Br₂ in the presence of a Lewis acid catalyst like FeBr₃.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-[[4-(Cyclopropanecarbonylamino)benzoyl]amino]-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[[4-(Cyclopropanecarbonylamino)benzoyl]amino]-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(Cyclopropanecarbonyl)amino]benzoic acid: Similar structure but lacks the methyl group on the benzoic acid moiety.

    4-Methylbenzoic acid: Similar structure but lacks the cyclopropanecarbonylamino group.

    Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the benzoyl and amino groups.

Uniqueness

3-[[4-(Cyclopropanecarbonylamino)benzoyl]amino]-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the cyclopropane ring and the benzoyl group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[[4-(cyclopropanecarbonylamino)benzoyl]amino]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-2-3-14(19(24)25)10-16(11)21-18(23)13-6-8-15(9-7-13)20-17(22)12-4-5-12/h2-3,6-10,12H,4-5H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDRVERHAIUVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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